Cas no 2243508-53-2 (2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)

2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid 化学的及び物理的性質
名前と識別子
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- Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-fluorophenyl)-
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid
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- インチ: 1S/C23H18FNO4/c24-15-6-5-7-16(12-15)25(13-22(26)27)23(28)29-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,26,27)
- InChIKey: UGLDXTPAYFLTEL-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CN(C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C1=CC=CC(F)=C1
2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81473-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 5g |
$3520.0 | 2023-05-29 | ||
Enamine | EN300-81473-1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 1g |
$1515.0 | 2023-09-02 | ||
Enamine | EN300-81473-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 0.05g |
$1272.0 | 2023-09-02 | ||
Enamine | EN300-81473-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 1g |
$1214.0 | 2023-05-29 | ||
Enamine | EN300-81473-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 0.1g |
$1332.0 | 2023-09-02 | ||
Enamine | EN300-81473-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 2.5g |
$2969.0 | 2023-09-02 | ||
Enamine | EN300-81473-5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 5g |
$4391.0 | 2023-09-02 | ||
Enamine | EN300-81473-10g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 10g |
$6512.0 | 2023-09-02 | ||
Enamine | EN300-81473-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 0.5g |
$1453.0 | 2023-09-02 | ||
Enamine | EN300-81473-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-fluorophenyl)amino)acetic acid |
2243508-53-2 | 0.25g |
$1393.0 | 2023-09-02 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acidに関する追加情報
Research Brief on 2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid (CAS: 2243508-53-2)
The compound 2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid (CAS: 2243508-53-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-fluorophenyl moiety, serves as a critical intermediate in peptide synthesis and drug development. Recent studies highlight its utility in the design of novel bioactive peptides and small-molecule therapeutics, particularly in targeting protein-protein interactions and enzyme inhibition.
One of the key applications of this compound lies in its role as a building block for solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of the α-amino group during peptide elongation, while the 3-fluorophenyl substitution introduces steric and electronic effects that can modulate peptide stability and binding affinity. Recent advancements in SPPS methodologies have leveraged this compound to synthesize complex peptide libraries for high-throughput screening against various biological targets, including GPCRs and kinases.
In addition to its synthetic utility, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid has been investigated for its potential pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The fluorophenyl moiety was found to enhance binding to the HDAC active site, suggesting a structure-activity relationship that could be exploited for drug design.
Further research has explored the compound's role in the development of prodrugs and targeted delivery systems. For instance, a recent preprint on bioRxiv described its conjugation with tumor-homing peptides to create selective HDAC inhibitors with reduced off-target effects. The Fmoc group in the compound facilitated efficient conjugation chemistry, while the fluorine atom improved pharmacokinetic properties such as metabolic stability and membrane permeability.
Despite these promising findings, challenges remain in optimizing the compound's solubility and bioavailability. Computational modeling studies published in ACS Omega in early 2024 have proposed structural modifications to address these limitations, including the introduction of polar substituents or prodrug strategies. These insights are expected to guide future synthetic efforts and preclinical evaluations.
In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid (CAS: 2243508-53-2) represents a versatile scaffold with broad applications in peptide synthesis and drug discovery. Ongoing research continues to uncover its potential in targeting challenging biological pathways, making it a compound of enduring interest in the chemical biology and pharmaceutical communities.
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